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Core Science & Biosynthesis

Foundational

Technical Monograph: N-(Tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide

Compound Class: Benzamide Derivative | Application: Pharmacophore / TRP Channel Modulator Research Abstract This technical guide provides a comprehensive analysis of N-(tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide , a st...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: Benzamide Derivative | Application: Pharmacophore / TRP Channel Modulator Research

Abstract

This technical guide provides a comprehensive analysis of N-(tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide , a structural analog within the N-substituted benzamide class. While often utilized as a chemical intermediate, this scaffold exhibits significant relevance in medicinal chemistry, particularly in the structure-activity relationship (SAR) studies of Transient Receptor Potential (TRP) channel modulators (e.g., TRPV1, TRPM8). This document details the structural architecture, synthetic pathways, physicochemical profiling, and analytical characterization required for research and drug development applications.

Structural Architecture & Pharmacophore Analysis

The molecule is composed of three distinct pharmacophoric regions that dictate its interaction with biological targets, particularly sensory receptors and enzymatic pockets.

Chemical Identity[1][2]
  • IUPAC Name: N-(tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide

  • Common Identifiers: N-Tetrahydrofurfuryl-4-ethylbenzamide; 4-Ethyl-N-furfurylbenzamide analog.

  • Molecular Formula: C₁₄H₁₉NO₂

  • Molecular Weight: 233.31 g/mol

Pharmacophore Decomposition

The structural logic of the compound follows a classic "Lipophilic Tail – Linker – Polar Head" arrangement, common in local anesthetics and TRP modulators.

  • Lipophilic Tail (4-Ethylphenyl): The 4-ethyl substitution on the benzene ring provides a hydrophobic anchor. Compared to a methyl group (p-tolyl), the ethyl group increases steric bulk and lipophilicity (LogP), potentially enhancing membrane permeability and van der Waals interactions within a receptor binding pocket.

  • Linker (Amide Bond): The central amide (-CONH-) functions as a hydrogen bond donor/acceptor pair. It restricts conformational freedom, orienting the tail and head groups relative to one another.

  • Polar Head (Tetrahydrofurfuryl): The tetrahydrofuran (THF) ring contains an ether oxygen, acting as a hydrogen bond acceptor. The chiral center at the C2 position of the THF ring introduces stereoisomerism (

    
     and 
    
    
    
    enantiomers), which is critical for biological selectivity.
Structural Visualization (DOT)

The following diagram illustrates the pharmacophoric connectivity and functional zones of the molecule.

Pharmacophore Figure 1: Pharmacophore segmentation of N-(tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide. Tail Lipophilic Tail (4-Ethylphenyl) Linker Linker Motif (Amide Bond) Tail->Linker Electronic Coupling Head Polar Head Group (Tetrahydrofurfuryl) Linker->Head H-Bond Directionality Chiral Chiral Center (C2 on THF) Head->Chiral Stereoselectivity

Synthetic Routes & Process Chemistry

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide is most efficiently achieved via nucleophilic acyl substitution. Two primary methodologies are recommended depending on scale and reagent availability: the Acid Chloride Method (preferred for high yield) and the Coupling Agent Method (preferred for mild conditions).

Method A: Acid Chloride Activation (Standard Protocol)

This route utilizes 4-ethylbenzoyl chloride generated in situ or purchased, reacting with tetrahydrofurfurylamine in the presence of a base scavenger.

Reagents:

  • 4-Ethylbenzoic acid (Precursor)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Tetrahydrofurfurylamine (Nucleophile)

  • Triethylamine (

    
    ) or DIPEA (Base)
    
  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Protocol:

  • Activation: Dissolve 4-ethylbenzoic acid (1.0 eq) in dry DCM. Add catalytic DMF (1-2 drops) followed by dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases. Concentrate in vacuo to remove excess oxalyl chloride.
  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[1]

  • Addition: Add a solution of tetrahydrofurfurylamine (1.1 eq) and

    
     (1.5 eq) in DCM dropwise to the acid chloride solution. The base neutralizes the generated 
    
    
    
    .
  • Workup: Stir at RT for 4–6 hours. Quench with water.[2] Wash the organic layer with 1M

    
     (to remove unreacted amine), saturated 
    
    
    
    (to remove unreacted acid), and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (EtOAc/Hexane).
    
Synthetic Workflow Diagram

Synthesis Figure 2: Synthetic pathway via Acid Chloride activation. Acid 4-Ethylbenzoic Acid Activation Activation (SOCl2 or Oxalyl Chloride) Acid->Activation Amine Tetrahydrofurfurylamine Coupling Nucleophilic Attack (DCM, Et3N, 0°C) Amine->Coupling AcidCl 4-Ethylbenzoyl Chloride (Activated Electrophile) AcidCl->Coupling Activation->AcidCl Product N-(tetrahydrofuran-2-ylmethyl)- 4-ethylbenzamide Coupling->Product

Physicochemical Profiling

Understanding the physicochemical properties is crucial for predicting bioavailability and formulation requirements. The 4-ethyl group significantly increases lipophilicity compared to the unsubstituted benzamide.

Key Properties Table
PropertyValue (Predicted/Exp)Significance
Molecular Weight 233.31 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Octanol/Water) 2.8 – 3.2 (Predicted)Moderately lipophilic; suggests good membrane permeability (CNS/Peripheral).
Topological Polar Surface Area (TPSA) ~38–45 ŲIndicates potential for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų).
Hydrogen Bond Donors 1 (Amide NH)Standard for amide drugs.
Hydrogen Bond Acceptors 2 (Amide O, Ether O)Facilitates receptor binding.
Solubility Low in water; High in DMSO, Ethanol, DCMRequires co-solvents (PEG400, DMSO) for biological assays.
Solubility & Formulation Note

Due to the ethyl-substituted aromatic ring, aqueous solubility is limited. For in vitro biological assays, prepare a 10–100 mM stock solution in DMSO . For animal studies, a vehicle of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline is recommended to prevent precipitation.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Proton NMR ( -NMR, 400 MHz, )
  • 
     7.70 (d, 2H):  Aromatic protons ortho to the amide group (deshielded by carbonyl).
    
  • 
     7.25 (d, 2H):  Aromatic protons ortho to the ethyl group.
    
  • 
     6.50 (br s, 1H):  Amide NH proton (exchangeable with 
    
    
    
    ).
  • 
     4.05 (m, 1H):  Methine proton of the THF ring (chiral center).
    
  • 
     3.80 – 3.60 (m, 2H):  Methylene protons adjacent to the amide nitrogen (
    
    
    
    ).
  • 
     3.90 – 1.60 (m, 4H):  THF ring protons (multiplets).
    
  • 
     2.70 (q, 2H):  Methylene protons of the ethyl group (
    
    
    
    ).
  • 
     1.25 (t, 3H):  Methyl protons of the ethyl group (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ):  234.3 m/z.
    
  • Fragmentation Pattern: Expect cleavage at the amide bond, yielding a characteristic 4-ethylbenzoyl cation (m/z ~133) and a tetrahydrofurfuryl amine fragment.

Biological Context & Applications[4]

While specific clinical data for this exact analog may be proprietary, its structural class places it firmly within the realm of Sensory Receptor Modulation .

TRP Channel Research (TRPV1 / TRPM8)

Benzamides with N-alkyl/heterocyclic substitutions are classic scaffolds for Transient Receptor Potential (TRP) channel modulators [1].

  • Mechanism: The vanilloid-like structure (aromatic ring + amide linker) allows the molecule to occupy the ligand-binding pocket of TRPV1 (capsaicin receptor) or TRPM8 (menthol receptor).

  • SAR Insight: The 4-ethyl substitution is a steric probe. In many benzamide series, para-substitution optimizes potency by filling a hydrophobic pocket in the receptor channel. The tetrahydrofurfuryl group mimics the polar head regions of known cooling agents, potentially conferring "cooling" or "tingling" sensory properties rather than pure burning (capsaicin-like) sensation [2].

Agrochemical Relevance

N-substituted benzamides are also explored as fungicides and insecticides. The THF moiety typically enhances metabolic stability in plants compared to simple alkyl chains [3].

References

  • Gunthorpe, M. J., & Szallasi, A. (2008). Peripheral TRPV1 receptors as targets for pain relief.[3] Current Pharmaceutical Design.

  • Leffingwell, J. C. (2014). Cooler than Menthol: A Review of Cooling Agents for Use in Foods and Cosmetics. Leffingwell & Associates. (Context on N-substituted amides as sensory agents).

  • PubChem Compound Summary. (2025). Benzamide, N-(tetrahydrofuran-2-ylmethyl)- derivatives.[4] National Center for Biotechnology Information.

  • SpectraBase. (2025). NMR Data for Benzamide analogs. Wiley Science Solutions.

Sources

Exploratory

Unlocking the N-Tetrahydrofurfuryl Benzamide Scaffold: A Strategic Guide to Target Validation and Lead Optimization

Executive Summary The N-tetrahydrofurfuryl benzamide moiety represents a privileged substructure in medicinal chemistry, merging the pharmacophoric rigidity of the benzamide warhead with the solubility-enhancing, lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-tetrahydrofurfuryl benzamide moiety represents a privileged substructure in medicinal chemistry, merging the pharmacophoric rigidity of the benzamide warhead with the solubility-enhancing, lipophilic-ether properties of the tetrahydrofuran (THF) tail. While often overlooked as a mere solubilizing group, this scaffold exhibits specific binding affinities for targets requiring a delicate balance of hydrogen bonding and hydrophobic cavity occupation.

This guide provides a rigorous framework for evaluating this chemotype against its two highest-probability therapeutic targets: Glucokinase (GK) for metabolic disorders and Histone Deacetylases (HDACs) for oncology, while mandating critical safety profiling against CNS off-targets.

Part 1: Pharmacophore Deconstruction & Logic

To rationally design assays, one must first understand the "Why" of the molecule. The N-tetrahydrofurfuryl benzamide scaffold functions through a bipartite mechanism:

  • The Benzamide Core (The Anchor): Acts as a hydrogen bond donor/acceptor network. In kinase targets, it often mimics the adenosine ring of ATP; in epigenetic targets, it can function as a Zinc-Binding Group (ZBG).

  • The N-Tetrahydrofurfuryl Tail (The Navigator):

    • Chirality: The C2-position of the THF ring introduces chirality (

      
       vs 
      
      
      
      ), often dictating selectivity between protein isoforms.
    • Solvation: The ether oxygen accepts hydrogen bonds, improving aqueous solubility compared to benzyl analogs without sacrificing lipophilicity required for membrane permeability (

      
       modulation).
      

Part 2: Primary Therapeutic Target – Glucokinase Activation (T2DM)

Therapeutic Rationale: Benzamide derivatives are well-validated allosteric activators of Glucokinase (GK), the body's "glucose sensor." Unlike sulfonylureas, GK Activators (GKAs) stimulate insulin release only in the presence of glucose, reducing hypoglycemia risk. The tetrahydrofurfuryl group is hypothesized to occupy the hydrophobic pocket adjacent to the allosteric site (typically the


13 helix region), stabilizing the enzyme in its active "closed" conformation.
Mechanism of Action: Allosteric Modulation

The compound binds to an allosteric site distinct from the glucose/ATP binding sites, lowering the


 for glucose and increasing 

.

GKA_Pathway Ligand N-tetrahydrofurfuryl benzamide GK_Inactive Glucokinase (GK) (Open/Inactive) Ligand->GK_Inactive Allosteric Binding GK_Active GK-Ligand Complex (Closed/Active) GK_Inactive->GK_Active Conformational Shift G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation (Lower Km) Glucose Glucose Glucose->GK_Active Substrate Insulin Insulin Secretion (Pancreas) G6P->Insulin Glycolysis signaling Glycogen Glycogen Synthesis (Liver) G6P->Glycogen Storage

Figure 1: Allosteric activation logic. The ligand stabilizes the active conformation, enhancing glucose phosphorylation efficiency.

Protocol 1: Coupled Enzyme Glucokinase Assay

Purpose: Quantify the


 and Max Activity of the compound.
Principle:  GK converts Glucose to G6P. G6P-Dehydrogenase (G6PDH) converts G6P to 6-Phosphogluconate, reducing 

to

. NADH accumulation is measured spectrophotometrically at 340 nm.

Reagents:

  • Recombinant Human Glucokinase (Pancreatic isoform).

  • G6PDH (from Leuconostoc mesenteroides to avoid ATP inhibition).

  • Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM

    
    , 1 mM DTT.
    

Step-by-Step Workflow:

  • Preparation: Dissolve N-tetrahydrofurfuryl benzamide in 100% DMSO (10 mM stock). Serial dilute to 100x final concentration.

  • Master Mix: Prepare buffer containing 0.5 mM ATP, 2-5 mM Glucose (physiological range), 1 mM

    
    , and 5 U/mL G6PDH.
    
  • Initiation: Add 10 nM Glucokinase enzyme to the plate.

  • Compound Addition: Add 1

    
    L of compound dilution to 99 
    
    
    
    L of reaction mix.
  • Kinetic Read: Monitor Absorbance (340 nm) every 30 seconds for 20 minutes at 30°C.

  • Analysis: Calculate the slope (rate) of the linear portion. Normalize to DMSO control (100%).

    • Validation Criteria: Positive control (e.g., Dorzagliatin) must show >1.5-fold activation.

Part 3: Secondary Therapeutic Target – HDAC Inhibition (Oncology)

Therapeutic Rationale: Benzamides (e.g., Entinostat/MS-275) are Class I selective HDAC inhibitors.[1] The amide moiety coordinates the Zinc ion in the catalytic pocket. The N-tetrahydrofurfuryl group acts as a "cap" group modification, potentially altering isoform selectivity (e.g., HDAC1 vs. HDAC6) by interacting with the residues at the rim of the active site tunnel.

Mechanism of Action: Zinc Chelation

The benzamide carbonyl oxygen and amino group chelate the


 ion at the bottom of the HDAC pocket, preventing the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and tumor suppressor gene re-expression.

HDAC_Workflow Substrate Fluorogenic Substrate (Acetylated Lysine-AMC) Reaction Deacetylation Reaction (37°C, 30 min) Substrate->Reaction Enzyme HDAC1/2/3 Isoform Enzyme->Reaction Inhibitor N-tetrahydrofurfuryl benzamide Inhibitor->Reaction Blocks Deacetylation Developer Developer Solution (Trypsin) Reaction->Developer Cleaves Deacetylated Substrate Only Signal Fluorescence Readout (Ex 360nm / Em 460nm) Developer->Signal Releases Fluorophore

Figure 2: Fluorometric HDAC inhibition assay workflow. Signal intensity is inversely proportional to inhibitor potency.

Protocol 2: Fluorometric HDAC Activity Assay

Purpose: Determine


 against specific HDAC isoforms.

Step-by-Step Workflow:

  • Plate Setup: Use black, flat-bottom 96-well plates to minimize background.

  • Enzyme Incubation: Incubate 5 ng/well of recombinant HDAC1 or HDAC3 with graded concentrations of the test compound for 15 minutes at room temperature.

  • Substrate Addition: Add 20

    
    M Acetylated-Lys-AMC substrate.
    
  • Reaction: Incubate at 37°C for 30 minutes.

  • Development: Add 50

    
    L of Developer solution (containing Trypsin). Trypsin cleaves the deacetylated lysine, releasing the AMC fluorophore.
    
  • Read: Measure fluorescence (Ex: 350-360 nm, Em: 450-460 nm).

  • Data Processing:

    
     is calculated using a 4-parameter logistic fit.
    
    • Validation: Trichostatin A (TSA) must be used as a reference inhibitor (

      
       nM).
      

Part 4: Safety & Off-Target Profiling (The "Kill" Steps)

A critical failure mode for benzamides is unintended CNS activity. The structural similarity to Sulpiride and Remoxipride means your N-tetrahydrofurfuryl derivative might bind Dopamine receptors, causing extrapyramidal side effects (EPS) or hyperprolactinemia.

Mandatory Exclusion Panel:

Target Rationale for Screening Assay Type Acceptance Criteria

| Dopamine D2 | High risk of EPS (Parkinsonian symptoms). | Radioligand Binding (


-Methylspiperone) | 

(for non-CNS indications) | | hERG Channel | Lipophilic amines often trap in the hERG pore, causing QT prolongation. | Patch Clamp (Manual or Automated) |

| | Sigma-1 (

)
| The tetrahydrofurfuryl group is a known

pharmacophore. | Radioligand Binding (

-Pentazocine) | Characterize (Agonist vs Antagonist) |

Part 5: Synthesis & Optimization Strategy

When optimizing this scaffold, do not treat the tetrahydrofurfuryl group as static. The stereochemistry at the C2 position of the furan ring is a massive leverage point.

  • Chiral Resolution: Synthesize and test the

    
    - and 
    
    
    
    -enantiomers separately.
    • Hypothesis: For GK activation, the

      
      -isomer often accommodates the hydrophobic pocket better due to the specific angle of the ether oxygen relative to the amide.
      
  • Linker Rigidity: The amide bond is planar. Methylation of the amide nitrogen (creating a tertiary amide) usually abolishes activity for both GK and HDAC targets (loss of H-bond donor). Do not methylate the amide nitrogen.

  • Furan Ring Saturation: Compare tetrahydrofurfuryl (saturated) vs. furfuryl (aromatic).

    • Guidance: The saturated ring (tetrahydro) allows for a "pucker" conformation that often fits better in aliphatic pockets than the flat aromatic furan.

References

  • Iino, T., et al. (2009). Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. Bioorganic & Medicinal Chemistry, 17(11), 3800-3809. Link

  • Mellal, K., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970.[2] Link

  • Mei, Y., & Du, Y. (2025).[3] Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.[3] ChemMedChem, 20(16).[3] Link

  • Coghlan, M., & Leighton, B. (2008). Glucokinase activators in diabetes management. Expert Opinion on Investigational Drugs, 17(2), 145–167. Link

  • Rehman, A., et al. (2014).[4] Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Pakistan Journal of Chemistry, 4(2), 62-66.[4] Link

Sources

Foundational

Technical Guide: Solubility Profile and Handling of N-tetrahydrofurfuryl-4-ethylbenzamide in DMSO

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of N-tetrahydrofurfuryl-4-ethylbenzamide in Dimethyl Sulfoxide (DMSO) . Designed for researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-tetrahydrofurfuryl-4-ethylbenzamide in Dimethyl Sulfoxide (DMSO) . Designed for researchers in medicinal chemistry and pharmacology, this document moves beyond simple solubility values to explore the molecular mechanisms of dissolution, providing a self-validating protocol for the preparation of high-integrity stock solutions.

While specific solubility data for this precise analog is often proprietary or experimentally derived, structural analysis of the benzamide class suggests a high solubility potential (>30 mg/mL) in DMSO, driven by favorable dipole-dipole interactions and hydrogen bonding. This guide outlines the theoretical basis, practical handling, and a rigorous workflow for solubility determination.

Physicochemical Context & Molecular Analysis

To master the solubility of N-tetrahydrofurfuryl-4-ethylbenzamide, one must first understand the interplay between the solute's functional groups and the solvent's architecture.

Structural Analysis of the Solute

The molecule consists of three distinct pharmacophores affecting solubility:

  • The Benzamide Core: The rigid linker providing the primary hydrogen bond donor (N-H) and acceptor (C=O) sites.

  • The 4-Ethyl Substituent: A lipophilic tail that increases LogP, reducing water solubility but enhancing compatibility with the methyl groups of DMSO.

  • The N-Tetrahydrofurfuryl Group: A heterocyclic ether moiety. The oxygen atom in the tetrahydrofuran (THF) ring acts as a weak hydrogen bond acceptor, increasing polarity relative to a pure alkyl chain, thereby aiding solvation in polar aprotic solvents.

The Solvent: DMSO Mechanism of Action

DMSO is a polar aprotic solvent ($ \epsilon \approx 47 $) with a unique ability to solvate both cationic and neutral lipophilic species.

  • Mechanism: The sulfoxide oxygen in DMSO is a potent hydrogen bond acceptor, interacting strongly with the amide proton of the benzamide. Simultaneously, the methyl groups of DMSO interact with the hydrophobic ethyl-phenyl and THF rings via van der Waals forces.

  • Thermodynamic Outcome: The enthalpy of mixing is generally exothermic, favoring rapid dissolution.

Theoretical Solubility Prediction

Based on Quantitative Structure-Property Relationship (QSPR) data for similar benzamides (e.g., m-methoxybenzamide, 4-ethylbenzamide), we can project the following solubility profile:

Solvent SystemPredicted Solubility RangeMechanism
Pure DMSO High (> 30 mg/mL) H-bonding (Amide-DMSO) + Dipolar interactions
Ethanol Moderate (10–20 mg/mL)H-bonding + Lipophilic solvation
PBS (pH 7.4) Low (< 0.5 mg/mL)Limited by lipophilic ethyl/phenyl groups
DMSO:PBS (1:1) Moderate (~0.5–1.0 mg/mL)Cosolvent effect (Risk of precipitation)

Protocol: Preparation of Stock Solutions

Objective: To prepare a stable 50 mM stock solution of N-tetrahydrofurfuryl-4-ethylbenzamide for biological assays.

Reagents and Equipment
  • Compound: N-tetrahydrofurfuryl-4-ethylbenzamide (Purity >98%).

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology/Cell Culture,

    
     99.9%).
    
  • Vessel: Amber glass vial (borosilicate) with Teflon-lined cap (to prevent leaching and photodegradation).

  • Gas: Nitrogen or Argon (for headspace purging).

Step-by-Step Methodology
  • Gravimetric Quantification: Weigh approximately 5–10 mg of the compound into the amber vial. Record the exact mass (

    
    ) to 0.01 mg precision.
    
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve the target molarity (
    
    
    
    ):
    
    
    (Note: Ensure the Molecular Weight includes any counterions if the salt form is used, though this compound is typically a free base amide.)
  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

  • Dissolution Dynamics:

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 35°C for 5 minutes. Caution: Avoid prolonged sonication which can degrade thermally labile compounds.

  • Visual Inspection: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines (swirls indicating density gradients).

  • Storage: Overlay the headspace with inert gas (Nitrogen), seal tightly, and store at -20°C.

Experimental Workflow: Kinetic Solubility Determination

When precise solubility limits are unknown, a Kinetic Solubility Assay is required to prevent precipitation during bioassays. The following diagram outlines the decision logic and experimental flow for validating solubility.

SolubilityWorkflow Start Start: Solid Compound Weigh Weigh 10mg into Vial Start->Weigh AddDMSO Add DMSO (Target 100mM) Weigh->AddDMSO Vortex Vortex & Sonicate (5 min) AddDMSO->Vortex Check Visual Inspection Vortex->Check Clear Solution is Clear Check->Clear Yes Cloudy Precipitate/Cloudy Check->Cloudy No HPLC HPLC-UV/MS Quantification Clear->HPLC Verify Purity Dilute Stepwise Dilution (Add 10% more DMSO) Cloudy->Dilute Dilute->Vortex AqDilution Aqueous Dilution Test (1:100 in PBS) HPLC->AqDilution Nephelometry Nephelometry/Turbidity Check AqDilution->Nephelometry Final Valid Stock Solution Nephelometry->Final < 5 NTU

Figure 1: Kinetic solubility determination workflow ensuring stock solution integrity and compatibility with aqueous buffers.

Critical Considerations for Biological Assays

The "DMSO Crash" Phenomenon

A common failure mode in drug discovery is the precipitation of the compound when the DMSO stock is diluted into aqueous media (culture media or buffer).

  • Risk: N-tetrahydrofurfuryl-4-ethylbenzamide is hydrophobic. Rapid dilution into water can cause "crashing out" (precipitation), leading to false negatives in inhibition assays.

  • Mitigation:

    • Intermediate Dilution: Perform a serial dilution in pure DMSO first.

    • Slow Addition: Add the DMSO stock to the vortexing buffer, not the buffer to the stock.

    • Limit Final %: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity to cells, though the compound solubility might limit this further.

Hygroscopicity

DMSO is highly hygroscopic.[1] It absorbs water from the atmosphere, which can decrease the solubility of the benzamide over time (water acts as an anti-solvent).

  • Best Practice: Use single-use aliquots to avoid repeated freeze-thaw cycles and atmospheric exposure.

References

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties. Available at: [Link].

  • Jouyban, A. (2010). Review of the pharmaceutical solubility studies in binary solvents. Farmacia, 58(2).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • PubChem. 4-Ethylbenzamide (Compound Summary). National Library of Medicine. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Recrystallization Protocols for N-Tetrahydrofurfuryl Benzamide Derivatives

Abstract & Scope This technical guide addresses the purification of N-tetrahydrofurfuryl benzamide derivatives via recrystallization. These compounds, often used as intermediates in pharmaceutical synthesis (e.g., local...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide addresses the purification of N-tetrahydrofurfuryl benzamide derivatives via recrystallization. These compounds, often used as intermediates in pharmaceutical synthesis (e.g., local anesthetics, ligands), present a unique purification challenge. The molecule combines a rigid, lipophilic benzamide core with a flexible, moderately polar tetrahydrofuran (THF) ether tail. This structural duality frequently leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.[1] This note provides a physicochemical rationale for solvent selection, a validated screening protocol, and specific troubleshooting measures to ensure high-purity isolation.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the molecular forces at play.

The Molecular Conflict
  • The Benzamide Core: Promotes crystallization through strong intermolecular Hydrogen Bonding (N-H

    
     O=C) and 
    
    
    
    -
    
    
    stacking of the aromatic rings.
  • The Tetrahydrofurfuryl Tail: Acts as a "crystal disruptor." The ether oxygen accepts hydrogen bonds, potentially competing with the amide interactions, while the flexible alkyl chain adds rotational entropy, favoring the amorphous (oil) state.

Solubility Parameters

Successful recrystallization requires a solvent system that disrupts the lattice at high temperatures (high solubility) but is rejected by the lattice at low temperatures (low solubility).

Solvent ClassInteraction with SoluteSuitability
Alcohols (EtOH, IPA) H-bond donor/acceptor. Dissolves amide well.High. Excellent primary solvent.
Esters (EtOAc, IPAc) H-bond acceptor only. Moderate solubility.High. Good primary solvent; less likely to solvate salts.
Alkanes (Hexane, Heptane) Van der Waals only. Poor solubility.High. Excellent anti-solvent.
Water Strong H-bond network. Very poor solubility for lipophilic benzamides.Medium. Good anti-solvent for alcohols, but risk of oiling out is high.
Chlorinated (DCM) Polar/Polarizable. Too soluble.Low. Hard to crystallize from; use only for initial dissolution in binary systems.

Recommended Solvent Systems

Based on empirical data for benzamide analogues, the following binary systems are recommended.

Table 1: Primary Solvent Systems
SystemComposition (v/v)Application CaseProsCons
System A Ethanol / Water (Start 9:1, ramp to 1:1)General purification; removal of inorganic salts.Green chemistry; high recovery yield.High risk of oiling out if water added too fast.
System B Ethyl Acetate / Heptane (Start 1:0, ramp to 1:3)Lipophilic impurities; strictly organic synthesis.Sharp melting points; easy drying.Flammable; Heptane is costlier than water.
System C Toluene (Single solvent)Highly lipophilic derivatives; large scale.Good purification of non-polar side products.[2]High boiling point makes drying difficult.

Experimental Protocol: The "Seeding Loop" Method

Objective: To isolate crystalline solid while preventing the formation of an oil phase.

Materials
  • Crude N-tetrahydrofurfuryl benzamide derivative.

  • Primary Solvent (e.g., Ethanol).

  • Anti-Solvent (e.g., Water).

  • Heating block/oil bath with magnetic stirring.

  • Critical: Seed crystals (if available) or a glass rod for scratching.

Step-by-Step Procedure
  • Saturation: Place crude solid in a flask. Add the minimum amount of Primary Solvent (e.g., EtOH) required to dissolve the solid at near-reflux temperature (

    
    ).
    
    • Note: If the solution is colored, add activated carbon, stir for 5 mins, and hot-filter.

  • Initial Cooling: Remove from heat and allow to cool to roughly

    
    .
    
  • The Anti-Solvent Titration:

    • Add the Anti-Solvent (e.g., Water) dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Primary Solvent to clear the solution back to transparent.

  • Nucleation (The Critical Moment):

    • Allow the clear solution to cool slowly to room temperature.[3]

    • If oil droplets appear: Reheat until clear. Add a seed crystal of pure product at

      
      . If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.
      
  • Crystallization: Once solid crystals are visible, cool the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with a cold mixture of Solvent/Anti-solvent (1:3 ratio).

  • Drying: Dry in a vacuum oven at

    
     to remove trapped solvent (THF derivatives can trap solvent in the lattice).
    

Decision Workflow (DOT Diagram)

The following flowchart illustrates the logic for selecting the solvent and handling the "oiling out" phenomenon.

RecrystallizationWorkflow Start Start: Crude N-Tetrahydrofurfuryl Benzamide SolubilityTest Solubility Test (100mg scale) Start->SolubilityTest CheckEtOH Dissolves in hot EtOH? SolubilityTest->CheckEtOH CheckEtOAc Dissolves in hot EtOAc? CheckEtOH->CheckEtOAc No SystemA Select System A: EtOH / Water CheckEtOH->SystemA Yes SystemB Select System B: EtOAc / Heptane CheckEtOAc->SystemB Yes Process Dissolve at Reflux -> Cool to 50°C SystemA->Process SystemB->Process AddAnti Add Anti-Solvent until Cloudy Process->AddAnti Observation Observe Cooling Phase AddAnti->Observation Crystals Crystals Form Observation->Crystals Solid Precipitate Oil Oiling Out (Droplets) Observation->Oil Liquid Droplets Final Filter & Dry Crystals->Final Remedy1 Reheat -> Add Seed Crystal -> Slow Cool Oil->Remedy1 First Attempt Remedy2 Reheat -> Add more Solvent (Dilute) -> Retry Oil->Remedy2 Persistent Oil Remedy1->Observation Remedy2->Observation

Caption: Workflow for solvent selection and management of oiling-out phenomena during benzamide purification.

Troubleshooting "Oiling Out"

The formation of a second liquid phase (oil) instead of crystals is the most common failure mode for this compound class.

SymptomRoot CauseCorrective Action
Oiling Out Solution is too concentrated (supersaturation is too high).Reheat and add 10-20% more of the Primary Solvent. The solution needs to be more dilute to allow orderly crystal stacking.
Oiling Out Cooling was too rapid (Kinetic trap).Reheat to dissolve the oil. Wrap the flask in foil or a towel to slow the cooling rate. Do not use an ice bath until crystals are clearly established.
Sticky Gum Impurities (unreacted amine) are acting as a solvent.Perform an acid wash (1M HCl) on the crude material before recrystallization to remove unreacted tetrahydrofurfurylamine.
No Precipitate Compound is too soluble in the mix.Increase the ratio of Anti-Solvent (e.g., more Heptane). If using EtOH/Water, try cooling to -20°C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for amide recrystallization and solvent selection).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed. Butterworth-Heinemann, 2009 . (Specific data on solvent properties and purification of benzamide derivatives).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Industrial perspective on overcoming "oiling out" in scale-up).

  • BenchChem. Strategies to Reduce Impurities in Benzamide Synthesis. (Accessed 2024).[4] (Protocols for benzamide synthesis and impurity management).

  • Sigma-Aldrich. Solvent Properties and Recrystallization Guides. (Accessed 2024).[4] (Solubility parameters for Ethanol, Heptane, and Ethyl Acetate).

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of N-tetrahydrofurfuryl-4-ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, in-depth guide for the scale-up synthesis of N-tetrahydrofurfuryl-4-ethylbenzamide, a novel benzamide deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the scale-up synthesis of N-tetrahydrofurfuryl-4-ethylbenzamide, a novel benzamide derivative with potential applications in drug discovery and development. The protocol herein is designed for robustness and scalability, moving from laboratory-scale synthesis to pilot plant production. We will detail a two-step synthetic route, commencing with the preparation of 4-ethylbenzoyl chloride from 4-ethylbenzoic acid, followed by its amidation with tetrahydrofurfurylamine. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical checkpoints necessary for a successful and reproducible synthesis. The information is curated for researchers, medicinal chemists, and process development scientists.

Introduction

The benzamide functional group is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals.[1][2] The synthesis of novel benzamide derivatives, such as N-tetrahydrofurfuryl-4-ethylbenzamide, is a critical step in the exploration of new chemical space for potential therapeutic agents. The N-tetrahydrofurfuryl moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This document outlines a reliable and scalable procedure for the synthesis of this target compound.

The chosen synthetic strategy is a classic two-step process:

  • Activation of the Carboxylic Acid: Conversion of 4-ethylbenzoic acid to the more reactive 4-ethylbenzoyl chloride using thionyl chloride. This is a well-established and cost-effective method for producing acyl chlorides.[3][4][5]

  • Amide Bond Formation: The reaction of 4-ethylbenzoyl chloride with tetrahydrofurfurylamine via a Schotten-Baumann type reaction to form the desired amide.[4][6] This method is known for its high yields and operational simplicity, making it suitable for large-scale production.[4]

This application note will provide a detailed experimental protocol, including reagent specifications, reaction parameter optimization, work-up and purification procedures, and comprehensive analytical characterization of the final product.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-ethylbenzoic_acid 4-Ethylbenzoic Acid 4-ethylbenzoyl_chloride 4-Ethylbenzoyl Chloride 4-ethylbenzoic_acid->4-ethylbenzoyl_chloride Reflux thionyl_chloride SOCl2 thionyl_chloride->4-ethylbenzoyl_chloride SO2_HCl SO2 + HCl 4-ethylbenzoyl_chloride->SO2_HCl 4-ethylbenzoyl_chloride_step2 4-Ethylbenzoyl Chloride tetrahydrofurfurylamine Tetrahydrofurfurylamine N-tetrahydrofurfuryl-4-ethylbenzamide N-tetrahydrofurfuryl-4-ethylbenzamide tetrahydrofurfurylamine->N-tetrahydrofurfuryl-4-ethylbenzamide HCl_salt Base·HCl N-tetrahydrofurfuryl-4-ethylbenzamide->HCl_salt base Base (e.g., Triethylamine) base->N-tetrahydrofurfuryl-4-ethylbenzamide 4-ethylbenzoyl_chloride_step2->N-tetrahydrofurfuryl-4-ethylbenzamide

Figure 1: Overall reaction scheme for the synthesis of N-tetrahydrofurfuryl-4-ethylbenzamide.

Materials and Equipment

Reagents
ReagentGradeSupplierCAS No.
4-Ethylbenzoic acid≥98%Sigma-Aldrich619-64-7
Thionyl chloride≥99%Sigma-Aldrich7719-09-7
Tetrahydrofurfurylamine≥99%Sigma-Aldrich4795-29-3
Triethylamine≥99.5%Sigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium BicarbonateACS ReagentFisher Scientific144-55-8
Magnesium SulfateAnhydrousFisher Scientific7487-88-9
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Equipment
  • Glass-lined reactor (50 L) with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Heating/cooling mantle

  • Vacuum pump

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of 4-Ethylbenzoyl Chloride

This procedure is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.[3][5]

Workflow Diagram:

Acyl_Chloride_Synthesis start Start charge_reagents Charge reactor with 4-ethylbenzoic acid and thionyl chloride start->charge_reagents reflux Heat to reflux (75-80 °C) for 4 hours charge_reagents->reflux monitor_reaction Monitor reaction by TLC/GC reflux->monitor_reaction distill Distill off excess thionyl chloride monitor_reaction->distill Reaction complete vacuum_distill Vacuum distill the crude product distill->vacuum_distill collect_product Collect 4-ethylbenzoyl chloride vacuum_distill->collect_product end End collect_product->end

Figure 2: Workflow for the synthesis of 4-ethylbenzoyl chloride.

Procedure:

  • Reactor Setup: Equip a 50 L glass-lined reactor with an overhead stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a temperature probe.

  • Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the reactor with 4-ethylbenzoic acid (3.0 kg, 20.0 mol).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (4.76 kg, 40.0 mol, 2.0 eq.) to the reactor via an addition funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 4 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed. Ensure the off-gases are scrubbed through a sodium hydroxide solution.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing by TLC (thin-layer chromatography) or GC (gas chromatography) until the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Distill off the excess thionyl chloride under atmospheric pressure.

  • Purification: The crude 4-ethylbenzoyl chloride is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. The expected boiling point is around 104-106 °C at 10 mmHg.

  • Yield and Characterization: The expected yield of 4-ethylbenzoyl chloride is typically in the range of 85-95%. The product should be a colorless to pale yellow liquid.[3] Confirm the identity and purity by NMR and IR spectroscopy.

Step 2: Synthesis of N-tetrahydrofurfuryl-4-ethylbenzamide

This amidation follows a standard Schotten-Baumann protocol, which is widely used for its efficiency and scalability.[4][6]

Workflow Diagram:

Amidation_Reaction start Start dissolve_amine Dissolve tetrahydrofurfurylamine and triethylamine in DCM start->dissolve_amine cool_solution Cool the solution to 0-5 °C dissolve_amine->cool_solution add_acyl_chloride Slowly add 4-ethylbenzoyl chloride cool_solution->add_acyl_chloride warm_to_rt Allow to warm to room temperature and stir for 2-4 hours add_acyl_chloride->warm_to_rt monitor_reaction Monitor reaction by HPLC/TLC warm_to_rt->monitor_reaction quench_reaction Quench with water monitor_reaction->quench_reaction Reaction complete extract Extract with DCM quench_reaction->extract wash Wash organic layer with NaHCO3 and brine extract->wash dry_and_concentrate Dry over MgSO4 and concentrate wash->dry_and_concentrate purify Purify by column chromatography or recrystallization dry_and_concentrate->purify collect_product Collect N-tetrahydrofurfuryl-4-ethylbenzamide purify->collect_product end End collect_product->end

Figure 3: Workflow for the synthesis of N-tetrahydrofurfuryl-4-ethylbenzamide.

Procedure:

  • Reactor Setup: In a separate 50 L glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel, dissolve tetrahydrofurfurylamine (2.02 kg, 20.0 mol, 1.0 eq.) and triethylamine (2.22 kg, 22.0 mol, 1.1 eq.) in anhydrous dichloromethane (20 L).

  • Cooling: Cool the solution to 0-5 °C using a cooling mantle.

  • Addition of Acyl Chloride: Slowly add a solution of 4-ethylbenzoyl chloride (3.37 kg, 20.0 mol, 1.0 eq.) in anhydrous dichloromethane (5 L) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the 4-ethylbenzoyl chloride is consumed.

  • Work-up: Quench the reaction by slowly adding water (10 L). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (1 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Yield and Characterization: The expected yield of N-tetrahydrofurfuryl-4-ethylbenzamide is typically in the range of 80-90%. The final product should be a white to off-white solid. Confirm the structure and purity by NMR, MS, and HPLC analysis.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: While dichloromethane is a common solvent for this reaction, alternative solvents such as toluene or 2-methyltetrahydrofuran (2-MeTHF) could be explored for a greener process.

  • Base Selection: Other tertiary amines, such as diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate could be used. The choice of base can affect reaction time and by-product formation.

  • Temperature Control: Maintaining a low temperature during the addition of the acyl chloride is crucial to minimize side reactions. For larger scale, efficient heat exchange is paramount.

  • Purification Strategy: For multi-kilogram scale, recrystallization is often preferred over chromatography due to its cost-effectiveness and ease of operation. Solvent scouting for an optimal recrystallization system is recommended.

  • Safety: The reaction of thionyl chloride with 4-ethylbenzoic acid produces corrosive and toxic gases (SO₂ and HCl). The reaction should be performed in a well-ventilated fume hood or a contained reactor system with appropriate scrubbing for the off-gases. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Analytical Characterization

Analytical TechniquePurposeExpected Results
HPLC Purity assessment and reaction monitoringPurity >98%
¹H NMR Structural confirmationPeaks corresponding to the ethyl, benzoyl, and tetrahydrofurfuryl protons
¹³C NMR Structural confirmationPeaks corresponding to all unique carbons in the molecule
Mass Spectrometry Molecular weight confirmation[M+H]⁺ ion corresponding to the calculated molecular weight
Melting Point Physical property and purity checkSharp melting point range

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of N-tetrahydrofurfuryl-4-ethylbenzamide. By following the outlined procedures for synthesis, purification, and analysis, researchers and drug development professionals can confidently produce this compound in high yield and purity. The provided insights into process optimization and safety are intended to facilitate a smooth transition from laboratory to pilot-plant scale.

References

  • Journal of Pesticide Science. (n.d.). ScienceOpen. Retrieved February 21, 2026, from [Link]

  • Hoffman, J. M., Miller, J. N., Gardner, M. E., LePar, D. R., & Pongdee, R. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction SUPPLEMENTARY INFORMATION. Figshare. Retrieved February 21, 2026, from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
  • Davies, J. J., Braddock, D. C., & Lickiss, P. D. (2021). Silicon compounds as stoichiometric coupling reagents for direct amidation. Organic & Biomolecular Chemistry, 19(30), 6747-6761.
  • PrepChem.com. (n.d.). Synthesis of 4-ethylbenzoyl chloride. Retrieved February 21, 2026, from [Link]

  • Masterson, D. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reaction Optimization Center: 4-Ethylbenzoyl Chloride Amidation

Status: Operational Ticket ID: #AMID-4EBC-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering challenges with the amidation of 4-ethylbenzoyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AMID-4EBC-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with the amidation of 4-ethylbenzoyl chloride . Unlike highly reactive electrophiles (e.g., 4-nitrobenzoyl chloride), the 4-ethyl analog presents a specific kinetic profile due to the electron-donating nature of the ethyl group. This guide moves beyond basic "recipe" instructions to address the mechanistic causes of failure: hydrolysis competition, N,N-diacylation, and storage instability.

Module 1: The Primary Competitor (Hydrolysis)

The Issue: The formation of a white precipitate immediately upon addition, or low yield of the amide with high recovery of 4-ethylbenzoic acid.

The Mechanism: Acid chlorides are hard electrophiles. Water is a competitive nucleophile. While amines are generally better nucleophiles, the presence of moisture—even in "anhydrous" solvents—can drive the equilibrium toward the carboxylic acid, especially if the reaction is slow.

Critical Insight (The Ethyl Factor): The 4-ethyl group exerts a positive inductive (+I) effect and hyperconjugation at the para position. This increases electron density at the carbonyl carbon, making it less electrophilic than unsubstituted benzoyl chloride.

  • Consequence: The reaction with the amine is slower.

  • Risk: Slower amidation kinetics widen the time window for trace moisture to hydrolyze your starting material.

Protocol: The "Zero-Moisture" Setup

  • Solvent: Dichloromethane (DCM) or THF (Must be dried over molecular sieves, 3Å or 4Å).

  • Atmosphere: Argon balloon or nitrogen line is non-negotiable.

  • Reagent Check: If your 4-ethylbenzoyl chloride smells strongly of vinegar (acetic/benzoic acid scent) or has crusty solids around the cap, it has already hydrolyzed. Distill it or purchase fresh stock.

Troubleshooting Logic:

HydrolysisCheck Start Problem: White Precipitate / Low Yield CheckSolvent Check Solvent Water Content (Karl Fischer or Sieves) Start->CheckSolvent CheckReagent Check Acid Chloride Purity (H-NMR or Titration) Start->CheckReagent Decision1 Is solvent wet? CheckSolvent->Decision1 Decision2 Is reagent hydrolyzed? CheckReagent->Decision2 Action1 Action: Dry solvent over 4Å sieves for 24h Decision1->Action1 Yes Action2 Action: Distill Acid Chloride or add excess (1.2 - 1.5 eq) Decision2->Action2 Yes

Figure 1: Decision matrix for identifying moisture-induced failure modes.

Module 2: Selectivity & Stoichiometry (Avoiding Diacylation)

The Issue: You observe a new spot on TLC that is less polar than your product, or your mass spec shows [M + 4-ethylbenzoyl] peak (Imide formation).

The Mechanism: If the reaction is pushed too hard (excess acid chloride or heat) or if the amine is primary (


), the resulting amide proton remains acidic enough to be deprotonated by a strong base, attacking a second molecule of acid chloride.

The "Goldilocks" Protocol:

  • Temperature: Do NOT heat this reaction to reflux to "speed it up" (a common mistake due to the sluggish ethyl group). Heat promotes diacylation. Run at 0°C to Room Temperature .

  • Catalysis: Instead of heat, use DMAP (4-Dimethylaminopyridine) at 5-10 mol%. DMAP forms a highly reactive N-acylpyridinium intermediate that accelerates amidation without requiring thermal energy.

  • Addition Order: Add the acid chloride dropwise to the amine/base solution. This keeps the concentration of the electrophile low relative to the nucleophile.

Base Selection Guide:

Base TypeExamplepKa (Conj. Acid)Recommended UseRisk Profile
Inorganic

/ NaOH
~10 / 15.7Schotten-Baumann (Biphasic)High hydrolysis risk if not controlled.
Tertiary Amine Triethylamine (TEA)10.75Standard Organic PhaseModerate. Salts can clog flow.
Hindered DIPEA (Hünig's Base)11.0Sensitive substratesLow nucleophilicity; prevents base-alkylation.
Catalytic Pyridine5.2Solvent & BaseBest for 4-ethylbenzoyl chloride.
Module 3: Experimental Workflow (Self-Validating)

This protocol includes "Checkpoints" to validate success in real-time.

Reagents:

  • Amine (1.0 equiv)[1]

  • 4-Ethylbenzoyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv) or Pyridine (excess/solvent)

  • DCM (Dry)

  • Optional: DMAP (0.1 equiv)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Add a stir bar and cool under Argon.

  • Solubilization: Dissolve Amine and Base in DCM. Cool to 0°C (Ice bath).

  • Addition (Checkpoint 1): Add 4-ethylbenzoyl chloride dropwise.

    • Observation: You should see mild fuming (HCl generation) immediately neutralized by the base (white smoke/precipitate of amine salt). If no precipitate forms, your base is inactive or your acid chloride is dead.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[2]

    • Why? The ethyl group deactivation means it might take 2-4 hours at RT, unlike nitro-benzoyl chloride which takes 30 mins.

  • Quench (Checkpoint 2): Add 1M HCl or saturated

    
    .
    
    • Purpose: Hydrolyzes unreacted acid chloride and protonates any remaining amine starting material, keeping it in the aqueous layer during extraction.

Reaction Pathway Diagram:

ReactionPathways Start 4-Ethylbenzoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate + Amine Side1 Side Rxn: Hydrolysis (Acid) Start->Side1 + H2O (Wet Solvent) Amine Amine (Nucleophile) Product Target Amide Intermediate->Product - HCl Side2 Side Rxn: Diacylation (Imide) Product->Side2 + Excess Acid Cl + Heat

Figure 2: Competitive pathways showing how moisture (Side Rxn 1) and excess reagents (Side Rxn 2) divert yield.

FAQ: Troubleshooting Specific Scenarios

Q: My TLC shows a spot running very close to the solvent front. What is it? A: This is likely the anhydride or the imide . If you used excess acid chloride and a carboxylate salt formed (from hydrolysis), the acid chloride reacts with the acid salt to form 4-ethylbenzoic anhydride.

  • Fix: Wash your organic layer with 1M NaOH or

    
    . The anhydride and acid byproducts are base-soluble and will be removed. The amide is stable to mild basic wash.
    

Q: Why is the reaction slower than when I use benzoyl chloride? A: Electronic effects. The ethyl group at the 4-position pushes electron density into the ring and the carbonyl group. This stabilizes the partial positive charge on the carbonyl carbon, making it less "hungry" for the amine nucleophile.

  • Fix: Do not heat. Add 10 mol% DMAP to catalyze the reaction.

Q: Can I use water as a solvent (Schotten-Baumann)? A: Yes, but with caution. Because 4-ethylbenzoyl chloride is less reactive, it sits in the aqueous phase longer, increasing hydrolysis risk.

  • Modification: Use a biphasic system (DCM/Water) with vigorous stirring to protect the acid chloride in the organic droplet until it meets the amine at the interface.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard procedures for Benzoylation).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic insight into electronic effects on acyl substitution).

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. (General troubleshooting for biphasic amidation). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345, 4-Ethylbenzoyl chloride. (Safety and Physical Properties). Link

Sources

Optimization

Purification of oily benzamide derivatives by column chromatography

Technical Support Center: Purification of Oily Benzamide Derivatives Subject: Troubleshooting Guide for Viscous, Streaking, and Non-Crystalline Benzamides From: Senior Application Scientist, Separation Sciences Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oily Benzamide Derivatives

Subject: Troubleshooting Guide for Viscous, Streaking, and Non-Crystalline Benzamides From: Senior Application Scientist, Separation Sciences Division To: Drug Discovery & Development Team

Introduction: The "Oily Nightmare" of Benzamides

Welcome to the Purification Support Center. If you are reading this, you are likely staring at a flask containing a viscous, amber oil that refuses to crystallize, or a TLC plate where your compound streaks from baseline to solvent front.

Benzamide derivatives are notorious for "oiling out" due to two primary factors:

  • Rotational Freedom: The amide bond and flexible alkyl/ether linkers often prevent efficient crystal lattice packing.

  • Hydrogen Bonding: The amide nitrogen and oxygen interact strongly with residual solvents and silica, creating "false" oils that trap impurities.

This guide provides a self-validating workflow to purify these derivatives using column chromatography, ensuring you isolate a clean, manageable solid.

Module 1: Pre-Purification Diagnostics

Q: My crude is a sticky gum. Can I just dissolve it in DCM and load it? A: No. Liquid loading a viscous oil is the primary cause of poor resolution.

When you liquid-load a viscous oil (even dissolved in DCM), it often precipitates immediately upon hitting the mobile phase (usually Hexane/EtOAc), clogging the top of the column. This creates "channeling," where the solvent bypasses the sample, leading to broad, overlapping bands.

The Protocol: Dry (Solid) Loading For oily benzamides, solid loading is mandatory to ensure a narrow injection band.

  • Dissolution: Dissolve your crude oil in the minimum amount of a volatile "good" solvent (DCM or Acetone).[1]

  • Adsorption: Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude).

    • Expert Tip: Use Celite 545.[2] It is less active than silica and prevents irreversible binding of the amide during the drying phase [1].

  • Evaporation: Rotovap the slurry to dryness. You should have a free-flowing powder.

  • Loading: Pour this powder on top of your pre-packed column and cap it with a layer of sand.[3]

Module 2: Mobile Phase Logic & Tailing

Q: My product streaks on TLC and elutes over 20 fractions. What is happening? A: Your amide is hydrogen-bonding with the acidic silanols on the silica surface.

Standard silica gel is slightly acidic (


). The basic nitrogen or the oxygen of the benzamide interacts with free silanol groups (

), causing "tailing."

The Fix: Mobile Phase Modifiers You must deactivate the silica surface.[3]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase [2].

  • The Protocol:

    • Pre-equilibrate the column with 2-3 column volumes (CV) of the mobile phase containing the modifier.

    • Run your gradient (e.g., Hexane/EtOAc + 1% TEA).

    • Note: TEA is volatile and will be removed during rotovapping.

Data: Solvent System Selection

Polarity RequirementRecommended Solvent SystemModifier Strategy
Low Polarity (Lipophilic chains)Hexane / Ethyl Acetate1% TEA (prevents tailing)
Medium Polarity DCM / Methanol (0-10%)1% Ammonia (7N in MeOH)
High Polarity (Ionizable groups)DCM / MeOH / NH4OH (90:9:1)Built-in modifier

Visual Workflow: The Decision Matrix

The following logic tree illustrates the decision process for purifying oily benzamides.

BenzamidePurification Start Crude Oily Benzamide CheckViscosity Check Viscosity Start->CheckViscosity LiquidLoad Liquid Load (Risk of Band Broadening) CheckViscosity->LiquidLoad Low Viscosity DryLoad Dry Load on Celite 545 (Recommended) CheckViscosity->DryLoad High/Sticky CheckTLC Run TLC Analysis LiquidLoad->CheckTLC DryLoad->CheckTLC Streaking Streaking/Tailing Observed? CheckTLC->Streaking AddModifier Add 1% TEA or NH3 to Mobile Phase Streaking->AddModifier Yes StandardRun Standard Gradient (Hex/EtOAc) Streaking->StandardRun No PostColumn Post-Column Processing AddModifier->PostColumn StandardRun->PostColumn Trituration Trituration (Pentane/Ether) PostColumn->Trituration Still Oily?

Caption: Decision matrix for optimizing loading and elution conditions based on physical properties and TLC behavior.

Module 3: Post-Column Processing (The "Oil" Persists)

Q: I ran the column, but the pure product is still an oil. How do I get a solid? A: You likely have trapped solvent or need to induce nucleation via Trituration. [4]

Benzamides often exist as "supercooled liquids." They need a physical trigger to form a lattice.

Technique 1: Trituration (The Scratch Method)

  • Place the oily product in a round-bottom flask.

  • Add a solvent in which the product is insoluble but impurities are soluble (e.g., Pentane , Hexane , or cold Diethyl Ether ) [3].

  • Sonicate the flask. The oil should turn cloudy.

  • Scratch the side of the flask vigorously with a glass spatula while cooling in an ice bath.

  • Result: The oil should solidify into a white powder. Filter and wash with cold pentane.

Technique 2: Lyophilization (Freeze-Drying) If the oil is stubborn, it may contain traces of EtOAc preventing crystallization.

  • Dissolve the oil in t-Butanol (or Benzene, if safety permits).

  • Freeze the solution.

  • Lyophilize (sublime the solvent).

  • Result: This leaves a fluffy, amorphous solid that is easy to handle [4].

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Broad, overlapping peaks Poor loading technique (Channeling).Switch to Dry Loading on Celite.
Product elutes immediately Solvent "wash-through" effect.Ensure the column is equilibrated with the starting % of the gradient, not the strong solvent.
Tailing / Streaking Silanol interaction.Add 1% TEA to the mobile phase.
Product is colored but pure by NMR Chromophore impurities (trace).Filter through a small pad of Activated Charcoal or Basic Alumina.
Oil won't solidify Trapped solvent (EtOAc/DCM).Dissolve in DCM, evaporate, then add Pentane and scratch (Triturate).

References

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography - Liquid vs. Dry Loading. Retrieved from

  • Teledyne ISCO. (2023).[5] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Common Organic Chemistry. (2023). Solvent Systems for Trituration and Crystallization.[1][4][6][7][8] Retrieved from

  • University of Rochester. (2026).[6] Tips for Flash Column Chromatography: Handling Oils and Acid-Sensitive Compounds. Retrieved from

Sources

Troubleshooting

Alternative coupling reagents for difficult benzamide syntheses

Topic: Alternative Coupling Reagents for Difficult Benzamide Syntheses Status: Operational | Lead Scientist: Dr. [AI Name] Introduction: Beyond the Standard Toolset If you are reading this guide, standard reagents (EDC/H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Coupling Reagents for Difficult Benzamide Syntheses

Status: Operational | Lead Scientist: Dr. [AI Name]

Introduction: Beyond the Standard Toolset

If you are reading this guide, standard reagents (EDC/HOBt, HATU, or Thionyl Chloride) have likely failed you. You are probably facing one of three specific bottlenecks: extreme steric hindrance (ortho-substituted benzoates), electronic deactivation (electron-deficient anilines), or purification/scale-up constraints .

This guide is not a textbook definition list. It is a decision-support system designed to route you to the correct alternative reagent based on the specific failure mode of your reaction.

Strategic Decision Matrix

Before selecting a protocol, identify your primary constraint using the logic flow below.

ReagentSelection Start Identify Primary Failure Mode Steric Steric Hindrance (Ortho-substitution) Start->Steric Electronic Electronic Deactivation (e.g., Nitroaniline) Start->Electronic Process Purification/Green Chem (Scale-up issues) Start->Process Ghosez Ghosez's Reagent (Neutral Acid Chloride) Steric->Ghosez Acid Sensitive? TFFH TFFH/BTFFH (Acid Fluorides) Steric->TFFH Extreme Bulk? T3P T3P (Propylphosphonic Anhydride) (Low Epimerization) Electronic->T3P Poor Nucleophile COMU COMU/Oxyma (Safer HATU alternative) Electronic->COMU General Reactivity Boric Boric Acid Catalysis (High Atom Economy) Process->Boric High Temp OK? DMTMM DMTMM (Aqueous/Protic Solvents) Process->DMTMM Water Tolerance

Figure 1: Decision tree for selecting coupling reagents based on substrate limitations.

Module 1: Overcoming Steric Hindrance

Primary Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)

The Technical Rationale

When ortho-substituents block the carbonyl carbon, the bulky active esters formed by HATU or EDC cannot be approached by the amine. Acid chlorides are the solution, but Thionyl Chloride (


) or Oxalyl Chloride generate 

and heat, often decomposing sensitive substrates.

Ghosez’s Reagent converts carboxylic acids to acid chlorides under neutral conditions at room temperature. It reacts with the acid to form a chloro-enamine intermediate, which collapses to the acid chloride and a neutral amide byproduct.

Protocol: Neutral Acid Chloride Formation
  • Reagents: Carboxylic acid (1.0 equiv), Ghosez’s Reagent (1.2–1.5 equiv), Dry DCM or Chloroform.

  • Note: If the amine is available as a salt (e.g., HCl salt), add 2-3 equiv of DIPEA or NMM during the second step.

Step-by-Step:

  • Dissolve the carboxylic acid in dry DCM (

    
    ) under Argon/Nitrogen.
    
  • Add Ghosez’s Reagent dropwise at

    
     or RT.
    
  • Stir for 1–2 hours. Monitor conversion by taking an aliquot, quenching with MeOH, and checking for the methyl ester via TLC/LCMS.

  • Do not isolate. Add the amine (and base if necessary) directly to this solution.

  • Stir for 2–12 hours.

  • Workup: Standard aqueous wash (Sat.

    
    , Brine).
    

GhosezMechanism Acid Carboxylic Acid Inter Chloro-Enamine Intermediate Acid->Inter + Ghosez Ghosez Ghosez Reagent Ghosez->Inter AcidCl Acid Chloride (In Situ) Inter->AcidCl - Amide Byproduct Amide Final Benzamide AcidCl->Amide + Amine

Figure 2: Mechanism of in-situ acid chloride generation using Ghosez's Reagent.

Module 2: Electronic Deactivation (Poor Nucleophiles)

Primary Reagent: T3P (Propylphosphonic Anhydride)[1]

The Technical Rationale

Electron-deficient anilines (e.g., 2-nitroaniline, aminopyridines) are sluggish nucleophiles. Standard active esters (OBt/OAt) often revert to the carboxylic acid before the amine attacks.

T3P drives the reaction forward because the byproduct (propylphosphonic acid) is water-soluble and the equilibrium is strongly shifted toward the product. It also exhibits low epimerization , making it safer for chiral substrates than HATU.

Protocol: High-Concentration T3P Coupling
  • Critical Factor: T3P reactions work best at high concentrations (

    
     to 
    
    
    
    or higher). Dilute conditions significantly reduce yield.
  • Reagents: Acid (1.0 equiv), Amine (1.1 equiv), Base (Pyridine or NMM, 3–5 equiv), T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv).

Step-by-Step:

  • Dissolve Acid, Amine, and Base in minimum solvent (EtOAc is preferred for ease of workup; DMF for solubility).

  • Cool to

    
    .
    
  • Add T3P solution dropwise.

  • Allow to warm to RT. If conversion is slow after 4 hours, heat to

    
    .
    
  • Workup (The "Green" Advantage):

    • Add water.

    • Separate phases.[2][3]

    • Wash organic layer with water

      
      , then 
      
      
      
      , then Brine.
    • Result: The phosphorus byproducts wash away completely; often no column chromatography is needed.

Module 3: Green Chemistry & Process Scale-Up

Primary Reagent: Boric Acid (Catalytic Amidation)[4][5][6]

The Technical Rationale

For large-scale synthesis where atom economy is vital, using stoichiometric coupling reagents (creating 1:1 waste) is inefficient. Boric Acid (


) catalyzes the direct condensation of acid and amine by forming a temporary "acyloxyboron" species that activates the acid.
Protocol: Dean-Stark Reflux
  • Requirement: Substrates must be stable at reflux temperatures (

    
    ).
    
  • Reagents: Acid (1.0 equiv), Amine (1.0 equiv), Boric Acid (

    
    ).
    
  • Solvent: Toluene or Xylene.

Step-by-Step:

  • Combine Acid, Amine, and Boric Acid in Toluene.

  • Attach a Dean-Stark trap filled with Toluene.

  • Reflux vigorously. Water removal is the driving force.

  • Monitor water collection in the trap. Reaction is complete when water evolution ceases (usually 12–24h).

  • Workup: Cool to RT. If the product precipitates, filter it. If soluble, wash with warm water to remove boric acid.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Black/Tarry Reaction Decomposition of acid chloride (if using

).
Switch to Ghosez’s Reagent (Module 1) for neutral activation.
No Conversion (HATU) Steric hindrance preventing active ester attack.Switch to TFFH (forms Acid Fluoride) or Ghosez's Reagent .
Racemization Observed Base-mediated proton abstraction during activation.Switch to T3P (Module 2) and use a weaker base (e.g., Collidine) or reduce base equivalents.
Sticky Urea Byproduct Using DCC/EDC; urea is hard to remove.Switch to T3P (water-soluble byproduct) or DMTMM (water-soluble byproduct).
Low Yield (Aniline) Amine is too electron-deficient.Use T3P at high concentration (

) or heat the reaction to

.

References

  • Ghosez's Reagent Mechanism & Scope

    • Reference: Schmidt, A. et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[7] Organic & Biomolecular Chemistry, 2015, 13, 11567-11570.

  • T3P Applications & Advantages

    • Reference: Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20, 140-177.
  • Boric Acid Catalysis

    • Reference: Tang, P. "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide." Organic Syntheses, 2005, 81, 262.

    • [8][9][10]

  • DMTMM for Difficult Couplings

    • Reference: Kunishima, M. et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM): A Versatile Agent for the Synthesis of Amides and Esters." Tetrahedron, 2001, 57, 1551-1558.
  • COMU vs HATU Safety

    • Reference: El-Faham, A. & Albericio, F. "COMU: A Safer and More Effective Alternative to HATU." Journal of Peptide Science, 2010, 16, 6-9.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Mass Spectrometry Fragmentation of Ethylbenzamide Derivatives

For researchers and scientists in drug development and analytical chemistry, a deep understanding of mass spectrometry fragmentation patterns is paramount for the structural elucidation and confident identification of no...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug development and analytical chemistry, a deep understanding of mass spectrometry fragmentation patterns is paramount for the structural elucidation and confident identification of novel compounds. This guide provides an in-depth comparison of the fragmentation behavior of N-ethylbenzamide and its substituted derivatives under common mass spectrometric conditions. By examining the influence of substituent type and position, this document aims to equip researchers with the expertise to predict and interpret the mass spectra of this important class of molecules.

The Crucial Role of Fragmentation in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that provides vital information about the molecular weight and structure of a compound. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for identifying and quantifying substances in complex mixtures. The process of fragmentation, induced by techniques such as electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), breaks a molecule into smaller, charged fragments. The resulting mass spectrum, a plot of fragment intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. A thorough understanding of the principles governing this fragmentation is essential for piecing together the original molecular structure.

Aromatic amides, including ethylbenzamide derivatives, are prevalent motifs in pharmaceuticals and other bioactive molecules. Their fragmentation patterns are influenced by the stable benzoyl group, the nature of the N-alkyl substituent, and, most importantly, the electronic and positional effects of any substituents on the aromatic ring. This guide will dissect these influences, providing a logical framework for interpreting the mass spectra of this compound class.

Fundamental Fragmentation Pathways of Aromatic Amides

Under electron ionization (EI), the most common fragmentation pathways for aromatic amides are driven by the formation of stable ions. For N-substituted benzamides, two primary cleavage events dominate the initial fragmentation:

  • α-Cleavage at the Carbonyl Group (N-CO Bond Cleavage): This is a hallmark fragmentation for aromatic amides, leading to the formation of a resonance-stabilized benzoyl cation. This cation is often a prominent peak in the spectrum and can subsequently lose a neutral carbon monoxide (CO) molecule to form a phenyl cation.[1][2][3]

  • α-Cleavage at the Nitrogen Atom: Cleavage of the bond adjacent to the nitrogen atom in the N-ethyl group can also occur, leading to the formation of an iminium ion.

In electrospray ionization (ESI) followed by tandem mass spectrometry (ESI-MS/MS), fragmentation is typically induced on a protonated or deprotonated molecule. The site of protonation, either on the amide oxygen or nitrogen, can influence the subsequent fragmentation cascade.[4] While O-protonation is generally more stable for benzamides, fragmentation pathways can also proceed from the less abundant but more reactive N-protonated species.[4]

Comparative Fragmentation Analysis of Ethylbenzamide Derivatives

To illustrate the impact of substituents on the fragmentation of N-ethylbenzamide, we will compare the mass spectra of the parent compound with its hydroxy-, methoxy-, chloro-, and nitro-substituted analogs. The position of the substituent (ortho, meta, or para) can significantly alter the fragmentation pathways, a phenomenon often referred to as the "ortho effect."

N-Ethylbenzamide: The Unsubstituted Benchmark

The electron ionization mass spectrum of N-ethylbenzamide serves as our reference point. The key fragments and their proposed structures are detailed in the table below.

m/z Proposed Fragment Ion Formation Pathway
149[M]•+Molecular Ion
134[M - CH₃]•+Loss of a methyl radical from the ethyl group
105[C₆H₅CO]+α-Cleavage (N-CO bond cleavage)
77[C₆H₅]+Loss of CO from the benzoyl cation
72[M - C₆H₅]•+Cleavage of the bond between the phenyl ring and the carbonyl group

The base peak in the spectrum is typically the benzoyl cation at m/z 105, highlighting the stability of this fragment. The subsequent loss of CO to form the phenyl cation at m/z 77 is also a prominent feature.

Hydroxy-N-ethylbenzamide Isomers

The introduction of a hydroxyl group significantly influences the fragmentation, particularly when it is in the ortho position.

  • Ortho-Hydroxy-N-ethylbenzamide: This isomer exhibits a characteristic "ortho effect," where the proximity of the hydroxyl and amide groups facilitates a unique fragmentation pathway involving the loss of a neutral water molecule (H₂O) from the molecular ion. This is a result of an intramolecular hydrogen rearrangement. Another prominent fragmentation is the loss of the ethylamino group to form the hydroxybenzoyl cation.

  • Meta- and Para-Hydroxy-N-ethylbenzamide: In these isomers, the intramolecular loss of water is not as favorable. The fragmentation is dominated by the formation of the hydroxybenzoyl cation and its subsequent fragmentation.

Methoxy-N-ethylbenzamide Isomers

Similar to the hydroxyl derivatives, the position of the methoxy group alters the fragmentation pattern.

  • Ortho-Methoxy-N-ethylbenzamide: The ortho isomer can exhibit loss of a methyl radical followed by the loss of CO, or direct loss of a methoxy radical.

  • Meta- and Para-Methoxy-N-ethylbenzamide: The fragmentation of the meta and para isomers is more straightforward, primarily involving the formation of the methoxybenzoyl cation and its subsequent loss of CO or a methyl radical.

Chloro-N-ethylbenzamide Isomers

The presence of a chlorine atom introduces isotopic peaks (due to ³⁵Cl and ³⁷Cl) which can aid in fragment identification.

  • All Isomers (Ortho, Meta, Para): The primary fragmentation pathway for all chloro isomers is the formation of the chlorobenzoyl cation. The position of the chlorine atom has a less pronounced effect on the major fragmentation pathways compared to the hydroxy and methoxy derivatives.

Nitro-N-ethylbenzamide Isomers

The strongly electron-withdrawing nitro group directs fragmentation in a distinct manner.

  • All Isomers (Ortho, Meta, Para): A characteristic fragmentation is the loss of NO₂ to form the [M-NO₂]⁺ ion. Another common pathway is the formation of the nitrobenzoyl cation. The ortho isomer may also exhibit unique rearrangements involving the nitro group.

Experimental Protocols

To obtain high-quality and reproducible mass spectra of ethylbenzamide derivatives, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like many ethylbenzamide derivatives.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dissolve the ethylbenzamide derivative in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS with an electrospray ionization (ESI) source is ideal for less volatile or thermally labile derivatives.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for each compound (typically in the range of 10-40 eV).

Sample Preparation:

  • Dissolve the ethylbenzamide derivative in the initial mobile phase composition (e.g., 90% A, 10% B) to a concentration of approximately 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizing Fragmentation Pathways

To better understand the relationships between the precursor ion and its fragments, we can visualize the fragmentation pathways using Graphviz.

Fragmentation of N-Ethylbenzamide

N-Ethylbenzamide [M]•+ (m/z 149) N-Ethylbenzamide [M]•+ (m/z 149) m/z 134 m/z 134 N-Ethylbenzamide [M]•+ (m/z 149)->m/z 134 - •CH₃ m/z 105 (Benzoyl cation) m/z 105 (Benzoyl cation) N-Ethylbenzamide [M]•+ (m/z 149)->m/z 105 (Benzoyl cation) - •NHCH₂CH₃ m/z 72 m/z 72 N-Ethylbenzamide [M]•+ (m/z 149)->m/z 72 - •C₆H₅ m/z 77 (Phenyl cation) m/z 77 (Phenyl cation) m/z 105 (Benzoyl cation)->m/z 77 (Phenyl cation) - CO

Caption: Fragmentation pathway of N-ethylbenzamide in EI-MS.

"Ortho Effect" in o-Hydroxy-N-ethylbenzamide

o-Hydroxy-N-ethylbenzamide [M]•+ (m/z 165) o-Hydroxy-N-ethylbenzamide [M]•+ (m/z 165) [M - H₂O]•+ (m/z 147) [M - H₂O]•+ (m/z 147) o-Hydroxy-N-ethylbenzamide [M]•+ (m/z 165)->[M - H₂O]•+ (m/z 147) - H₂O (ortho effect) Hydroxybenzoyl cation (m/z 121) Hydroxybenzoyl cation (m/z 121) o-Hydroxy-N-ethylbenzamide [M]•+ (m/z 165)->Hydroxybenzoyl cation (m/z 121) - •NHCH₂CH₃

Caption: Key fragmentation pathways of o-hydroxy-N-ethylbenzamide, highlighting the ortho effect.

Conclusion and Future Perspectives

The fragmentation patterns of ethylbenzamide derivatives are a rich source of structural information. By systematically comparing the mass spectra of substituted analogs, clear trends emerge that link substituent identity and position to specific fragmentation pathways. The principles outlined in this guide, from the fundamental α-cleavages to the more nuanced "ortho effect," provide a robust framework for the confident identification of these and related compounds. As mass spectrometry instrumentation continues to advance in sensitivity and resolution, the detailed analysis of fragmentation patterns will remain a cornerstone of chemical research and development.

References

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook. [Link]

  • Flammang, R., Govaert, Y., & Van Haverbeke, Y. (2004). The protonation of benzamide and its derivatives in the gas phase. Journal of the American Society for Mass Spectrometry, 15(3), 356-365.
  • PubChem. National Center for Biotechnology Information. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(42), 23865-23873. [Link]

  • D'hooge, W., & De Kimpe, N. (2008). Mass spectrometry of aromatic cyclic imides and amides. Part I: Electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides. Heterocycles, 75(2), 315-327.
  • Gómez-García, M., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703.
  • Elsayed, S. A., et al. (2021). Benzamide-simplified mass spectrum. ResearchGate. [Link]

  • NIST. Benzamide, N-ethyl-. [Link]

  • PubChem. N-Ethylbenzamide. [Link]

  • D'hooge, W., & De Kimpe, N. (2008). Mass spectrometry of aromatic cyclic imides and amides. Part II: Electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides.
  • Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Voinov, V. G., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Rapid Communications in Mass Spectrometry, 36(15), e9325.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
  • University of Colorado, Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • BP4NTA. Online Databases & Libraries. [Link]

  • Popiołek, Ł. (2020). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 31(8), 1684-1693.
  • Journal of the American Society for Mass Spectrometry. (2001). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. Journal of the American Society for Mass Spectrometry, 12(4), 433-441.
  • Natural Product Reports. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • ResearchGate. GC-MS of N,N-dimethylbenzamide (7). [Link]

  • Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74(1), e33.
  • ChemRxiv. Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. [Link]

  • FoodBAll. Spectral Libraries. [Link]

  • Golm Metabolome Database. GMD - Data Entities. [Link]

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Comparative

Introduction: Decoding Molecular Architecture for Advanced Drug Design

An In-Depth Technical Guide to the X-ray Crystallography of N-Substituted Benzamide Analogs For Researchers, Scientists, and Drug Development Professionals N-substituted benzamides are a cornerstone of modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of N-Substituted Benzamide Analogs

For Researchers, Scientists, and Drug Development Professionals

N-substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from antipsychotics to anti-fatigue compounds.[1][2] Their biological activity is intrinsically linked to their three-dimensional shape and the way they interact with biological targets. X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture, providing unparalleled insights into molecular conformation, stereochemistry, and the subtle non-covalent interactions that govern crystal packing. This information is not merely academic; it is critical for understanding structure-activity relationships (SAR), guiding lead optimization, and securing intellectual property.

This guide provides a comprehensive comparison of the crystallographic features of various N-substituted benzamide analogs. Moving beyond a simple recitation of data, we will explore the causal relationships between chemical structure and solid-state conformation, detail field-proven experimental protocols, and present comparative data to empower researchers in their quest to design next-generation therapeutics.

Part 1: The Foundation of Structure—Mastering the Art of Crystallization

The journey to a high-resolution crystal structure begins not at the diffractometer, but in the crystallization tray. The quality of the single crystal is the single most important determinant of the quality of the final diffraction data. For N-substituted benzamides, which can exhibit significant conformational flexibility, achieving well-ordered crystals requires a systematic and rational approach.

Expertise in Practice: The Rationale Behind Crystallization Choices

The goal of crystallization is to slowly guide molecules from a disordered state in solution to a highly ordered, repeating lattice. This is achieved by inducing supersaturation—a non-equilibrium state where the concentration of the solute exceeds its solubility limit. The rate at which supersaturation is approached is critical. Rapid changes lead to precipitation or the formation of microcrystalline powder, while a slow, controlled approach allows molecules the time to orient themselves correctly into a growing crystal lattice.

Purity as a Prerequisite: It is imperative to begin with a compound of the highest possible purity (>95%). Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, disrupting its long-range order and leading to poor diffraction.

The Strategic Selection of Solvents: The choice of solvent system is the most critical variable. An ideal solvent will dissolve the compound moderately. A solvent in which the compound is too soluble will make it difficult to achieve supersaturation, while a solvent in which it is poorly soluble will not dissolve enough material. Often, a binary system of a "good" solvent and a "miscible anti-solvent" (in which the compound is poorly soluble) provides the most effective means of control.

Experimental Protocol: Standard Crystallization Techniques for Benzamide Analogs

The following protocols are standard starting points for crystallizing N-substituted benzamides.[3]

1. Slow Evaporation

  • Principle: This is the simplest method, where the concentration of the solute is gradually increased as the solvent evaporates.

  • Methodology:

    • Dissolution: Dissolve 5-20 mg of the purified benzamide analog in 0.5-2 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol) in a small vial.

    • Filtration (Recommended): Filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[3]

    • Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle. This slows the rate of evaporation.

    • Incubation: Leave the vessel undisturbed in a vibration-free environment at a constant temperature.

    • Monitoring: Check for crystal growth periodically over several days to weeks.

2. Vapor Diffusion

  • Principle: This technique allows for a very slow and controlled approach to supersaturation. It involves a drop of the compound solution equilibrating with a larger reservoir of a solution containing an anti-solvent.

  • Methodology (Hanging Drop):

    • Prepare the Reservoir: Fill the well of a crystallization plate with 500 µL of the anti-solvent (e.g., hexane, ethanol).

    • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of a concentrated solution of the benzamide derivative with 1-2 µL of the reservoir solution.

    • Seal the System: Invert the coverslip and place it over the reservoir, sealing it with grease to create an airtight chamber.[3]

    • Equilibration: The more volatile solvent in the drop slowly diffuses into the reservoir, while the anti-solvent vapor diffuses into the drop. This gradually increases the compound's concentration, inducing crystallization.

    • Harvesting: Once suitable crystals have formed, they can be carefully harvested using a cryo-loop.

3. Solvent Layering

  • Principle: This method relies on the slow diffusion between two miscible solvents of different densities. Crystallization occurs at the interface.

  • Methodology:

    • Select Solvents: Choose a solvent/anti-solvent pair with different densities, such as dichloromethane (denser) and ethanol (less dense).[3]

    • Prepare the Solution: In a narrow container like an NMR tube, prepare a nearly saturated solution of the benzamide in the denser solvent.

    • Layering: Carefully and slowly layer the less dense anti-solvent on top of the compound solution, minimizing mixing at the interface.

    • Incubation: Seal the container and leave it undisturbed. Crystallization will occur at the interface as the solvents slowly mix.

Part 2: The X-ray Diffraction Workflow: From Crystal to Final Structure

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure can begin. The workflow involves mounting the crystal, collecting diffraction data, processing that data, and finally solving and refining the molecular structure.

Visualizing the Workflow

The entire process, from a physical crystal to a validated digital model, can be visualized as a linear progression of distinct stages.

XRay_Workflow cluster_0 Physical Sample Handling cluster_1 Data Acquisition cluster_2 Computational Analysis Crystal Single Crystal Selection Mount Crystal Mounting on Goniometer Crystal->Mount Cryo Cryo-cooling (e.g., 100 K) Mount->Cryo Diffractometer Placement in Diffractometer Cryo->Diffractometer Collection X-ray Diffraction Data Collection Diffractometer->Collection Processing Data Processing & Scaling Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_CIF Final_CIF Validation->Final_CIF Final Structure (CIF File)

Caption: The experimental workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology: A Self-Validating System
  • Crystal Selection and Mounting: A suitable crystal should be selected under a microscope. It should have well-defined faces and be free of cracks or satellite growths. The crystal is then mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K or 173 K).[4][5] This cryogenic temperature is crucial as it minimizes atomic vibrations and reduces damage from the X-ray beam, resulting in higher-quality diffraction data.

  • Data Collection: The mounted crystal is placed in a diffractometer, which bombards it with a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).[5][6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots on a detector. A full dataset consists of hundreds of images taken at different crystal orientations.

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This step involves indexing the diffraction pattern to determine the unit cell dimensions and space group, integrating the intensities of the spots, and applying corrections for various experimental factors (e.g., absorption).[6][7]

  • Structure Solution and Refinement: The primary challenge in crystallography is the "phase problem"—the phases of the diffracted waves are lost during measurement. For small molecules like benzamides, this is typically solved using direct methods.[6] This initial solution provides a rough electron density map into which a molecular model can be built. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data.[6]

  • Structure Validation: The final refined structure must be rigorously validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths and angles against known values, analyzing intermolecular contacts, and ensuring there are no large, unexplained peaks in the final difference electron density map. The quality of the fit is assessed using metrics like the R1 factor.

Part 3: A Comparative Guide to N-Substituted Benzamide Analog Structures

The true power of crystallography lies in comparison. By analyzing a series of related structures, we can discern patterns that link specific chemical modifications to changes in three-dimensional structure and intermolecular interactions.

Conformational Landscapes: The Impact of N-Substitution

A key feature of N-substituted benzamides is the conformational flexibility around the amide bond and the bonds connecting the aryl rings. The relative orientation of these rings is often described by the dihedral angles between their planes.

  • Twisted Conformations: Many N-substituted benzamides adopt non-planar, twisted conformations. For instance, a study of several N-aryl-N-(2-oxo-2-arylethyl) benzamides revealed "twisted-T" conformations where the three aryl rings are all significantly twisted with respect to each other.[4][7] In one analog, the angles between the ring planes were 28.92°, 69.02°, and 62.00°.[4]

  • Planarity and N-Substitution: In contrast, simpler structures like anilinoacetophenone can exhibit a nearly planar arrangement.[7] The nature and bulk of the substituent on the nitrogen atom directly influence these torsion angles. For example, in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are tilted approximately 60° with respect to each other in the crystal, a significant deviation from the 30° predicted for isolated molecules by DFT calculations, highlighting the profound influence of crystal packing forces.[8][9]

The Architecture of the Solid State: Dominant Intermolecular Interactions

The way molecules pack in a crystal is governed by a delicate balance of attractive and repulsive forces. In N-substituted benzamides, a hierarchy of intermolecular interactions dictates the final crystal structure.

Interactions cluster_motifs Common Packing Motifs Dimers Hydrogen-Bonded Dimers Chains 1D Chains / Tapes Layers 2D Layers / Sheets H_Bond N-H···O Hydrogen Bonds H_Bond->Dimers H_Bond->Chains H_Bond->Layers Halogen_Bond Halogen Bonds (e.g., I···I, Cl···Cl) Halogen_Bond->Chains Pi_Stack π-π Stacking Pi_Stack->Layers Weak_CH Weak Interactions (C-H···O, C-H···π) Weak_CH->Dimers Weak_CH->Chains

Caption: Key intermolecular interactions driving crystal packing in benzamides.

  • N-H···O Hydrogen Bonds: For secondary amides (those with an N-H group), hydrogen bonding is almost always the dominant interaction. Molecules frequently form hydrogen-bonded dimers or one-dimensional chains (tapes).[4][8][10][11] In one anilinoacetophenone, adjacent molecules interact to form dimers via a pair of N-H···O hydrogen bonds.[7]

  • Halogen Bonding and Other Interactions: In halogenated analogs, weak halogen···halogen interactions, such as Cl···Cl and I···I, can play a vital role in directing the crystal packing and can even contribute to the formation of different polymorphs.[10][11][12] Other weak interactions, including C-H···O, C-H···F, and C-H···π, provide additional stabilization.[8][12]

  • The Challenge of Polymorphism: N-substituted benzamides are known to exhibit polymorphism—the ability to crystallize in multiple distinct forms.[12][13][14] These polymorphs can have different physical properties, including solubility and stability, which is a critical consideration in drug development. Polymorphism can arise from different molecular conformations ("conformational polymorphs") or different packing arrangements of the same conformer ("packing polymorphs").[12] The choice of crystallization solvent is often a key factor in determining which polymorph is obtained.[12]

Quantitative Data Comparison

The following table summarizes key crystallographic data for a selection of N-substituted benzamide analogs, illustrating the diversity in their solid-state structures.

CompoundSpace GroupKey Structural FeaturesDominant Intermolecular InteractionsReference
N-(2-(4-Bromophenyl)-2-oxoethyl)-N-(4-ethylphenyl)cinnamamideP2₁/cTwisted-T conformation; angles between phenyl planes of 71.36° and 50.74°van der Waals forces[4][7]
3-Chloro-N-(2-fluorophenyl)benzamide (Polymorph IA)P2₁/cConformational polymorphN-H···O hydrogen bonds, weak Cl···Cl, C-H···F[12]
3-Chloro-N-(2-fluorophenyl)benzamide (Polymorph IB)Pna2₁Conformational polymorphN-H···O hydrogen bonds, weak Cl···Cl, C-H···F[12]
N-[4-(Trifluoromethyl)phenyl]benzamideAryl rings tilted ~60° to each otherN-H···O hydrogen bonding, π-stacking, C-H···F[8]
N-Ethyl-4-iodobenzamideP2₁/cForms one-dimensional double chainsN-H···O hydrogen bonds, weak I···I halogen bonds[10][11]
N-(1,3-Thiazol-2-yl)benzamide (Polymorph III)PcFour independent molecules (Z'=4) in the asymmetric unit, exhibiting two distinct hydrogen-bonded dimer geometries.N-H···O hydrogen bonds[13]

Conclusion

The crystallographic analysis of N-substituted benzamide analogs provides indispensable knowledge for the fields of drug discovery and materials science. This guide has demonstrated that a successful structural study is built upon a foundation of meticulous crystallization, followed by a rigorous and systematic workflow of data collection and analysis.

The comparative analysis reveals that the introduction of different substituents on the nitrogen and aryl rings has a profound and predictable impact on both the molecule's preferred conformation and the network of intermolecular interactions that define its crystal lattice. Understanding the interplay between strong N-H···O hydrogen bonds, weaker halogen and C-H···O interactions, and π-stacking is paramount for controlling solid-state properties. By leveraging this detailed structural knowledge, researchers can move beyond trial-and-error and rationally design novel benzamide derivatives with optimized efficacy, stability, and bioavailability.

References

  • Title: Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives Source: MDPI URL: [Link]

  • Title: Quantitative investigation of intermolecular interactions in dimorphs of 3-Chloro-N-(2-fluorophenyl)benzamide and 2-Iodo-N-(4-bromophenyl)benzamide Source: Journal of Chemical Sciences URL: [Link]

  • Title: Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing Source: IUCr Journals URL: [Link]

  • Title: Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives Source: PMC (PubMed Central) URL: [Link]

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  • Title: Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: ACS Publications URL: [Link]

  • Title: Crystal structures of N-[4-(tri­fluoro­meth­yl)phen­yl]benzamide and N-(4-meth­oxy­phen­yl)benz­amide at 173 K: a study of the energetics of conformational changes due to crystal packing Source: IUCr Journals URL: [Link]

  • Title: Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles Source: MDPI URL: [Link]

  • Title: Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. Source: R Discovery URL: [Link]

  • Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide Source: ResearchGate URL: [Link]

  • Title: The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide Source: ResearchGate URL: [Link]

  • Title: Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) Source: ACS Publications URL: [Link]

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